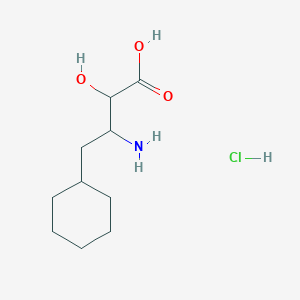
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring) attached to a tetrahydropyran ring via an ethanamine linker . The hydrochloride indicates the presence of a chloride ion, which is typically involved in forming salts with organic compounds.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, tetrahydropyran derivatives are known to be involved in a variety of reactions. For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Research focuses on the synthesis and structural analysis of compounds related to "1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride". For example, Kansikas and Sipilä (2000) examined the synthesis of diastereoisomers related to this compound, highlighting their crystalline structures and hydrogen bonding patterns (Kansikas & Sipilä, 2000). This research is crucial for understanding the physical and chemical properties of such compounds.
Application in Organic Synthesis
The compound and its derivatives have been utilized in the synthesis of complex organic molecules. Someswarao et al. (2018) described a novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, employing a related compound as a key intermediate (Someswarao et al., 2018). Such methodologies are instrumental in constructing polycyclic architectures found in many natural products.
Materials Science
In materials science, Miura and Yoshida (2002) reported the use of related compounds in the synthesis of functional alkoxyamines, leading to the development of well-defined star polymers (Miura & Yoshida, 2002). This work demonstrates the potential of these compounds in creating advanced polymeric materials with specific properties.
Pharmacological Applications
In the pharmacological domain, Dago et al. (2018) explored analogues of SKF-96365, including compounds structurally related to "this compound", for their ability to inhibit store-operated calcium entry (SOCE), a critical pathway in cell signaling (Dago et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that this compound can be used in organic synthesis transformations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound will become available .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature .
Properties
IUPAC Name |
2-(oxan-4-yl)-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;/h1-5,11,13H,6-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZRSOXAYSZSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

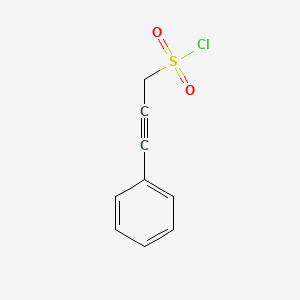
![N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)
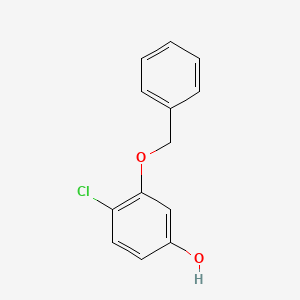
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2689759.png)
![N-{2-[1-(2-chloroacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689761.png)
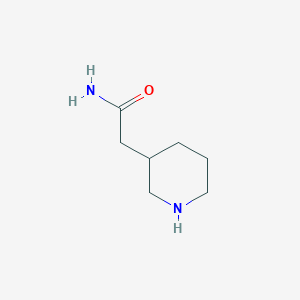
![N-(2-fluorophenyl)-2-[(5-methylthiophene-3-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2689764.png)
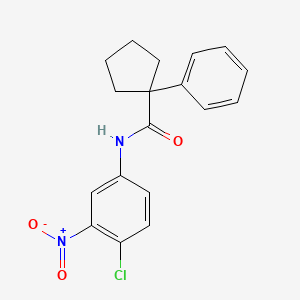
![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689770.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2689771.png)
